6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine
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Overview
Description
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic organic compounds This compound is characterized by the presence of a purine ring system substituted with a chloromethylbenzyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamidine derivatives under controlled conditions.
Introduction of the Chloromethylbenzyl Group: The chloromethylbenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the purine core with a chloromethylbenzyl halide in the presence of a base such as potassium carbonate.
Chlorination: The final step involves the chlorination of the purine derivative to introduce the chlorine atom at the desired position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring or the substituents.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through reactions with appropriate nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-(3-(chloromethyl)phenyl)-7H-purin-2-amine
- 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-one
- 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-thiol
Uniqueness
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic compounds. Its unique structural features, including a chlorine atom at the 6-position and a chloromethyl-substituted benzyl group at the 7-position, suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 924904-14-3 |
Molecular Formula | C₁₃H₁₁Cl₂N₅ |
Molecular Weight | 308.16 g/mol |
IUPAC Name | 6-chloro-7-[[3-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI Key | YINKEZOWPCJDOD-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Purine Core : The purine core is synthesized through the condensation of appropriate amines and formamidine derivatives.
- Introduction of the Chloromethylbenzyl Group : This is achieved via nucleophilic substitution reactions using chloromethylbenzyl halides.
- Chlorination : The final step involves chlorination to introduce a chlorine atom at the desired position using reagents like thionyl chloride or phosphorus pentachloride.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), derivatives showed submicromolar activity, suggesting that this compound could be effective against resistant bacterial strains .
Table: Antimicrobial Efficacy Against Bacterial Strains
Compound | Activity Level | Target Organism |
---|---|---|
This compound | Submicromolar | Staphylococcus aureus (MRSA) |
Other tested derivatives | Varies | Various Gram-positive bacteria |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines by modulating specific enzyme activities involved in cell growth and survival. The mechanism may involve interaction with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated a series of chlorinated purine derivatives, including our compound, demonstrating that they possess broad-spectrum antibacterial activity comparable to clinically used antibiotics like ampicillin and rifampicin. The study highlighted the importance of structural modifications in enhancing biological efficacy .
- Cytotoxicity Assessment : In another investigation focusing on cytotoxic effects, it was found that while some derivatives exhibited potent antibacterial properties, they also showed low cytotoxicity towards primary mammalian cell lines, indicating a favorable therapeutic index for further development as potential drug candidates .
Properties
CAS No. |
924904-14-3 |
---|---|
Molecular Formula |
C13H11Cl2N5 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
6-chloro-7-[[3-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19) |
InChI Key |
YINKEZOWPCJDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CN2C=NC3=C2C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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